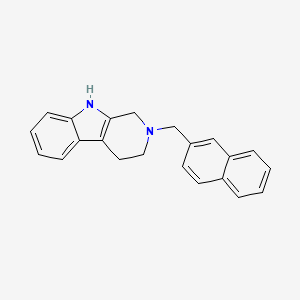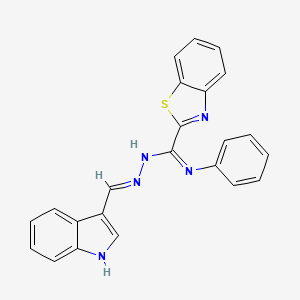![molecular formula C21H25N5O B6046973 6-butyl-2-(3-{[methyl(pyrazin-2-ylmethyl)amino]methyl}phenyl)pyrimidin-4(3H)-one](/img/structure/B6046973.png)
6-butyl-2-(3-{[methyl(pyrazin-2-ylmethyl)amino]methyl}phenyl)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-butyl-2-(3-{[methyl(pyrazin-2-ylmethyl)amino]methyl}phenyl)pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrimidine derivative that has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The mechanism of action of 6-butyl-2-(3-{[methyl(pyrazin-2-ylmethyl)amino]methyl}phenyl)pyrimidin-4(3H)-one involves the inhibition of certain enzymes and pathways that are involved in the growth and proliferation of cancer cells. It has been found to inhibit the activity of tyrosine kinases, which are involved in the signaling pathways that regulate cell growth and division.
Biochemical and Physiological Effects:
The compound has been found to have significant effects on the biochemical and physiological processes in the body. It has been shown to inhibit the growth of cancer cells and induce apoptosis, which is the programmed cell death of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and has been found to reduce inflammation in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-butyl-2-(3-{[methyl(pyrazin-2-ylmethyl)amino]methyl}phenyl)pyrimidin-4(3H)-one in lab experiments is its potential as an anticancer agent. It has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. However, one of the limitations is that it may have cytotoxic effects on normal cells as well, which may limit its use in clinical settings.
Orientations Futures
There are several future directions for research on 6-butyl-2-(3-{[methyl(pyrazin-2-ylmethyl)amino]methyl}phenyl)pyrimidin-4(3H)-one. One of the areas of research is the development of more potent derivatives of the compound that have a higher selectivity for cancer cells and fewer cytotoxic effects on normal cells. Another area of research is the study of the compound's potential as an anti-inflammatory agent and its effects on various inflammatory pathways in the body. Additionally, the compound's potential use in combination therapies with other anticancer agents is an area of interest for future research.
Méthodes De Synthèse
The synthesis of 6-butyl-2-(3-{[methyl(pyrazin-2-ylmethyl)amino]methyl}phenyl)pyrimidin-4(3H)-one has been achieved using different methods. One of the most commonly used methods is the reaction of 2-aminopyrimidine with 3-(chloromethyl)benzonitrile in the presence of a base such as potassium carbonate. The resulting intermediate is then further reacted with 2-(methylamino)methylpyrazine to obtain the final product.
Applications De Recherche Scientifique
The compound has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and cancer research. It has been found to possess anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent.
Propriétés
IUPAC Name |
4-butyl-2-[3-[[methyl(pyrazin-2-ylmethyl)amino]methyl]phenyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O/c1-3-4-8-18-12-20(27)25-21(24-18)17-7-5-6-16(11-17)14-26(2)15-19-13-22-9-10-23-19/h5-7,9-13H,3-4,8,14-15H2,1-2H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVWJJQAWNJFQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)NC(=N1)C2=CC=CC(=C2)CN(C)CC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-2-[3-[[methyl(pyrazin-2-ylmethyl)amino]methyl]phenyl]-1H-pyrimidin-6-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(4-chlorophenyl)acetyl]-1-hydroxy-2-naphthohydrazide](/img/structure/B6046896.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6046899.png)
![methyl 3-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6046904.png)

![4-[(methylthio)acetyl]-2-(1-naphthylmethyl)morpholine](/img/structure/B6046910.png)
![2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6046934.png)
![2-(1-{[1-(2-naphthoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6046937.png)

![1-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-methylpiperazine](/img/structure/B6046950.png)
![N-(3,4-dimethoxyphenyl)-1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinamine](/img/structure/B6046960.png)

![N-(2,4-dimethoxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6046972.png)
![2-(1-cyclohexen-1-yl)-N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6046979.png)
![6-(2-pyrimidinylamino)-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione](/img/structure/B6046983.png)